molecular formula C7H10O2 B2837137 (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1627953-25-6

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one

Cat. No.: B2837137
CAS No.: 1627953-25-6
M. Wt: 126.155
InChI Key: HIJMRQAPYAAINK-RQJHMYQMSA-N
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Description

(1S,5S)-5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one is a bicyclic lactone featuring a 2-oxabicyclo[3.2.0]heptane core with a methyl substituent at the C5 position and a ketone group at C5. The stereochemistry (1S,5S) confers distinct spatial and electronic properties, influencing its reactivity and biological activity. This compound is primarily used in synthetic organic chemistry as a chiral building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMRQAPYAAINK-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCO[C@@H]1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the use of enantioselective synthesis techniques. One common method is the tandem reaction that allows rapid access to a wide range of bicyclic compounds under mild and operationally simple conditions . The reaction conditions often involve the use of metal-free catalysts and mild temperatures to ensure high yields and enantioselectivity.

Industrial Production Methods

Industrial production of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.2.0] Framework

Bicyclo[3.2.0]heptane derivatives vary in heteroatom placement, substituents, and stereochemistry. Key analogues include:

2,6-Diazabicyclo[3.2.0]heptan-7-ones
  • Example Compounds : 2c–2h ()
    • Substituents : Aryl (e.g., 4-chlorophenyl, benzyl), halogen (iodo, bromo), and cyclohexyl groups.
    • Key Properties :
  • Yields : 60–75% (higher for aliphatic substituents like cyclohexyl) .
  • Melting Points : 110–144°C (lower for bulky substituents like benzyl).
  • Spectroscopy : Distinct $ ^1H $/$ ^{13}C $ NMR signals for iodinated or brominated derivatives.
Compound ID Substituents Yield (%) Melting Point (°C) Notable Features
2c 4-Cl-phenyl, I, Ph 65 143–144 High melting point
2f Cyclohexyl, I, Ph 75 110–111 Highest yield, aliphatic R
2h Br, Ph 61 131–132 Brominated analogue

Comparison : Unlike (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one, these compounds contain nitrogen atoms (2,6-diaza) and halogen substituents, enhancing polarity and enabling cross-coupling reactivity. The absence of oxygen in the bicyclic core reduces lactone stability.

4-Oxa-1-azabicyclo[3.2.0]heptan-7-ones
  • Example: 3-Substituted derivatives () Substituents: Acetamido, isoalloxazin, anthraquinone. Key Properties:
  • Bioactivity : Potent inhibitors of papain-like cysteine proteases (IC$_{50}$ values: nM range) .
  • Stereochemical Influence : (5S) configuration critical for enzyme binding .

Comparison : The 4-oxa-1-aza core introduces mixed heteroatom effects, enhancing hydrogen-bonding capacity compared to the 2-oxa system in the target compound. Substitution at C3 (e.g., aromatic groups) optimizes enzyme binding, a feature absent in the methyl-substituted target.

6-Azabicyclo[3.2.0]heptan-7-ones
  • Example : (1S,5R)-6-azabicyclo[3.2.0]heptan-7-one ()
    • Stereochemistry : (1S,5R) vs. (1S,5S) in the target compound.
    • Applications : Chiral intermediates in β-lactam antibiotic synthesis.

Comparison : The 6-aza substitution introduces basicity, altering solubility and reactivity. Stereochemical differences significantly impact biological activity and synthetic utility.

Thermal Stability
  • Target Compound : Likely stable due to lactone rigidity; melting point unreported.
  • Analogues : Higher melting points for halogenated derivatives (e.g., 2c: 143–144°C) due to crystallinity .

Biological Activity

(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is a bicyclic organic compound notable for its unique stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential applications in drug design and enzyme modulation.

The compound's structure can be described using the following chemical formula:

  • Molecular Formula : C7_7H10_{10}O2_2
  • CAS Number : 1627953-25-6
  • IUPAC Name : (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one

The bicyclic framework of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that this compound may function as an enzyme inhibitor , modulating the activity of enzymes involved in metabolic pathways. The exact molecular targets remain to be fully elucidated but are believed to involve key metabolic enzymes that play roles in various physiological processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies focusing on enzyme kinetics and inhibition mechanisms. For example, it may act on enzymes responsible for the metabolism of xenobiotics or those involved in cellular signaling pathways. Understanding the kinetics of these interactions is essential for determining the compound's efficacy and safety profile.

Case Studies

Study FocusFindings
Antitumor ActivityRelated compounds showed activity against murine leukemia cell lines; specific data on (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is yet to be published .
Enzyme InteractionPotential inhibition of key metabolic enzymes; further studies required to establish specific targets and mechanisms .

Synthesis and Research Applications

The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves enantioselective synthesis techniques that allow for the efficient production of this compound under mild conditions . Its applications extend beyond basic research into practical uses in medicinal chemistry as a building block for more complex molecules.

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